2,3-Dimethylsuccinic acid
CAS No.: 13545-04-5
Cat. No.: VC20978634
Molecular Formula: C6H10O4
Molecular Weight: 146.14 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 13545-04-5 |
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Molecular Formula | C6H10O4 |
Molecular Weight | 146.14 g/mol |
IUPAC Name | 2,3-dimethylbutanedioic acid |
Standard InChI | InChI=1S/C6H10O4/c1-3(5(7)8)4(2)6(9)10/h3-4H,1-2H3,(H,7,8)(H,9,10) |
Standard InChI Key | KLZYRCVPDWTZLH-UHFFFAOYSA-N |
SMILES | CC(C(C)C(=O)O)C(=O)O |
Canonical SMILES | CC(C(C)C(=O)O)C(=O)O |
Introduction
Chemical Identity and Basic Properties
2,3-Dimethylsuccinic acid is an organic compound derived from succinic acid with two methyl groups at the alpha and beta positions. It is classified as an alpha,omega-dicarboxylic acid with the molecular formula C₆H₁₀O₄.
Identification Data
Physical and Chemical Properties
The physical and chemical properties of 2,3-Dimethylsuccinic acid are essential for understanding its behavior in various chemical and biological systems.
Stereochemistry and Structural Characteristics
Stereoisomers
2,3-Dimethylsuccinic acid contains two stereogenic carbon atoms, resulting in three distinct stereoisomers:
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(2R,3R)-2,3-Dimethylsuccinic acid
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(2S,3S)-2,3-Dimethylsuccinic acid
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(2R,3S)-2,3-Dimethylsuccinic acid (meso form)
The meso form, identified by CAS number 608-40-2, is particularly interesting as it has an internal plane of symmetry despite having two stereogenic centers .
Conformational Analysis
The compound can exist in various conformations, with the anti-conformer generally considered more stable and shown as the standard structure in chemical databases such as PubChem . The possibility of internal hydrogen bonding between carboxylic acid groups has been investigated, though the seven-membered ring that would form in the syn-conformation is generally less stable than the anti-conformation due to steric repulsion between methyl groups .
Structural Characteristics
The presence of two carboxylic acid groups gives 2,3-Dimethylsuccinic acid its characteristic acidic properties and chelating abilities. The methyl groups at positions 2 and 3 influence the compound's steric properties, affecting its biological activity and interactions with metal surfaces and enzymes .
Synthesis and Purification
Purification Techniques
Purification of 2,3-Dimethylsuccinic acid is typically accomplished through crystallization from water, particularly for the racemic acid . The difference in melting points between the racemic mixture (118-122 °C) and the meso form (209 °C) can be utilized for separation and identification of these isomers .
Biological Applications and Research Findings
Chelation Properties and Heavy Metal Detoxification
One of the most significant applications of 2,3-Dimethylsuccinic acid is as a chelating agent for heavy metals, particularly lead. Research has demonstrated its efficacy in reducing lead toxicity in biological systems .
A notable study published in 2022 investigated the chelating and antioxidant effects of 2,3-Dimethylsuccinic acid against lead acetate-induced oxidative stress in Nile tilapia (Oreochromis niloticus) . The research revealed that:
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2,3-Dimethylsuccinic acid supplementation significantly decreased malondialdehyde (MDA) levels in Pb-exposed fish
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The compound reduced lead residues in various tissues, including the brain, liver, and muscles
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It improved the antioxidant status by enhancing levels of glutathione (GSH), glutathione-s-transferase (GST), glutathione peroxidase (GPx), superoxide dismutase (SOD), and catalase (CAT)
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The treatment improved the activity of glucose-6-phosphate dehydrogenase (G6PD) and lactate dehydrogenase (LDH) in brain tissues
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Histopathological findings showed significant neuroprotective effects against lead-induced brain damage
This research highlights the potential of 2,3-Dimethylsuccinic acid as a therapeutic agent for heavy metal poisoning, particularly lead toxicity.
Enzyme Inhibition Studies
2,3-Dimethylsuccinic acid has been identified as part of a novel class of inhibitors for carboxypeptidases. Studies have shown that:
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The compound and its higher homolog, 2-methyl-2-ethylsuccinic acid (MESA), are highly potent inhibitors of both carboxypeptidase A (CPA) and B
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The inhibition constant of MESA for CPA (0.11 microM for the racemic mixture) is remarkably low considering the relatively simple structure
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The compound has also demonstrated a strong inhibitory effect towards aldehyde reductase I
These findings suggest potential applications in enzyme modulation research and possibly in therapeutic contexts where these enzymes play significant roles.
Toxicological Assessment
Limited toxicological data is available for 2,3-Dimethylsuccinic acid, though one study investigated its mutagenic potential:
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When tested in the Salmonella/mammalian-microsome test (Ames test), the compound showed negative results, indicating no significant mutagenic activity
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The testing involved tester strains TA 1535, TA 100, TA 1537, and TA 98 at doses of 32 and 160 units
This suggests a favorable safety profile for the compound, though more comprehensive toxicological studies would be necessary for a complete assessment.
Surface Chemistry and Material Science Applications
Interactions with Metal Surfaces
Recent research has explored the interaction of 2,3-Dimethylsuccinic acid with metal surfaces, particularly copper. A 2019 study investigated how both racemic and meso forms of the compound interact with a Cu(110) surface under ultrahigh vacuum conditions .
Key findings from this research include:
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Both racemic and meso-2,3-dimethylsuccinic acid form extended enantiomorphous structures on the copper surface
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These structures coexist with two-dimensional formations that maintain the mirror symmetry of the substrate surface
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Copper adatoms were observed decorating the molecules, suggesting a chiral reconstruction of the surface
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The thermally induced decomposition of the adsorbed molecules proceeds autocatalytically in a process termed "surface explosion"
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A significant difference was observed in the decomposition behavior between the diastereomers
This research demonstrates the potential applications of 2,3-Dimethylsuccinic acid in surface chemistry and chiral surface modifications, which could have implications for heterogeneous catalysis and materials science.
Synthesis of Metal-Organic Frameworks
2,3-Dimethylsuccinic acid has been utilized as a linker in the synthesis of metal-organic frameworks (MOFs), particularly with cerium (IV):
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The compound was one of six different chiral and achiral alkane dicarboxylic C4-acids used to obtain Ce(IV)-MOFs via microwave-assisted reactions
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Water-based syntheses produced MOFs with unique structural characteristics
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The saturated nature of the dicarboxylate linker influences the properties of the resulting framework
This application demonstrates the utility of 2,3-Dimethylsuccinic acid in advanced materials synthesis and framework design.
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